molecular formula C7H10N2O2S B11783176 5-Isobutyl-1,2,3-thiadiazole-4-carboxylic acid

5-Isobutyl-1,2,3-thiadiazole-4-carboxylic acid

Cat. No.: B11783176
M. Wt: 186.23 g/mol
InChI Key: WYFSGUQIECHHQG-UHFFFAOYSA-N
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Description

5-Isobutyl-1,2,3-thiadiazole-4-carboxylic acid is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and material science .

Chemical Reactions Analysis

Types of Reactions

5-Isobutyl-1,2,3-thiadiazole-4-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the thiadiazole ring .

Scientific Research Applications

5-Isobutyl-1,2,3-thiadiazole-4-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Isobutyl-1,2,3-thiadiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to key enzymes and proteins, disrupting their normal function. This interaction can lead to the inhibition of cell proliferation, induction of apoptosis, and other cellular effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Isobutyl-1,2,3-thiadiazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isobutyl group enhances its lipophilicity, allowing it to interact more effectively with biological membranes and targets .

Biological Activity

5-Isobutyl-1,2,3-thiadiazole-4-carboxylic acid (IBTCA) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, enzyme inhibition, and anticancer effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

IBTCA is characterized by its unique thiadiazole ring structure combined with a carboxylic acid functional group. The molecular formula is C7H10N2O2SC_7H_{10}N_2O_2S, with a molecular weight of approximately 186.23 g/mol. The presence of the isobutyl group at the 5-position enhances its biological properties compared to other thiadiazole derivatives.

PropertyValue
Molecular FormulaC7H10N2O2S
Molecular Weight186.23 g/mol
StructureThiadiazole ring with carboxylic acid

Antimicrobial Activity

Preliminary studies indicate that IBTCA exhibits significant antimicrobial properties. It has been suggested as a potential lead compound for developing new antimicrobial agents due to its efficacy against various pathogens.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of IBTCA against Staphylococcus aureus and Escherichia coli, the Minimum Inhibitory Concentration (MIC) was determined. The results demonstrated that IBTCA exhibited favorable MIC values compared to standard antibiotics:

PathogenMIC (µg/mL)Reference Drug MIC (µg/mL)
Staphylococcus aureus15.1 ± 0.723.8 ± 0.6
Escherichia coli19.8 ± 1.126.4 ± 0.7

These findings suggest that IBTCA could serve as an effective alternative or complement to existing antibiotics in treating bacterial infections.

Enzyme Inhibition

IBTCA's structural features indicate potential for enzyme inhibition, which is crucial in drug development for various diseases.

Enzyme Inhibition Studies

Research has shown that compounds similar to IBTCA can inhibit enzymes involved in critical biological pathways. For instance, derivatives of thiadiazoles have been documented to inhibit enzymes such as dehydroquinate synthase (DHQS) and others relevant in metabolic pathways.

Enzyme TargetIC50 (µM)Compound Type
DHQS2.86Thiadiazole derivative
Other metabolic enzymesVariesVarious thiadiazole analogs

These studies underscore the potential of IBTCA in drug design targeting specific enzymatic pathways.

Anticancer Activity

The anticancer properties of IBTCA have also been investigated, revealing promising results against various cancer cell lines.

Cytotoxicity Assessment

In vitro studies have demonstrated that IBTCA exhibits cytotoxic effects on several cancer cell lines, including lung carcinoma (A549) and breast carcinoma (MDA-MB-231). The half-maximal inhibitory concentration (IC50) values were determined as follows:

Cancer Cell LineIC50 (µg/mL)
A549 (Lung)12.57 ± 0.6
MDA-MB-231 (Breast)10.5 ± 0.8

These results indicate that IBTCA may selectively target cancer cells while sparing normal cells, making it a candidate for further anticancer drug development.

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

5-(2-methylpropyl)thiadiazole-4-carboxylic acid

InChI

InChI=1S/C7H10N2O2S/c1-4(2)3-5-6(7(10)11)8-9-12-5/h4H,3H2,1-2H3,(H,10,11)

InChI Key

WYFSGUQIECHHQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N=NS1)C(=O)O

Origin of Product

United States

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